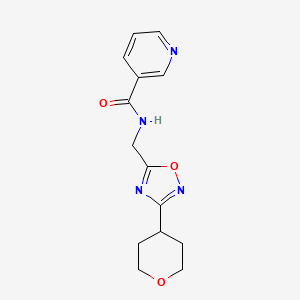

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups. It includes a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, and a nicotinamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms . The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The nicotinamide moiety contains a pyridine ring attached to an amide group .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The tetrahydro-2H-pyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms . The 1,2,4-oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms . The nicotinamide moiety could potentially undergo reactions at the nitrogen atoms or at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of multiple polar groups (such as the amide group in the nicotinamide moiety and the oxygen and nitrogen atoms in the rings) could make this compound relatively polar .Scientific Research Applications

Overview

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a compound that has potential implications in scientific research, particularly in the context of nicotinamide metabolism and the activity of nicotinamide N-methyltransferase (NNMT). This enzyme plays a critical role in the methylation of nicotinamide, a form of vitamin B3, affecting various metabolic pathways. Research into inhibitors of NNMT, such as the mentioned compound, is of great interest due to its potential to influence metabolic disorders, including obesity, type 2 diabetes, and certain forms of cancer.

NNMT in Metabolic Regulation

NNMT's role in metabolic regulation has been a subject of increasing interest. Studies have shown that NNMT expression varies significantly in the liver and is correlated with metabolic parameters in both humans and mice. NNMT's activity influences glucose and cholesterol metabolism through its product, 1-methylnicotinamide (MNAM), which suggests potential therapeutic targets for metabolic diseases ([Hong et al., 2015](https://consensus.app/papers/nicotinamide-nmethyltransferase-regulates-metabolism-hong/eff6951ff6a659c18cfefb9765449306/?utm_source=chatgpt)).

NNMT and Disease Pathophysiology

The overexpression of NNMT has been implicated in various human diseases. Research indicates that NNMT plays a significant role in physiology and pathophysiology by regulating the levels of its substrates, cofactor, and products. The enzyme's overexpression has been linked to several diseases, emphasizing the need for potent and selective small-molecule NNMT inhibitors as tools for biological and therapeutic hypothesis testing (Neelakantan et al., 2017).

NNMT Inhibition as a Therapeutic Strategy

The development of NNMT inhibitors is a promising strategy for treating metabolic and chronic diseases characterized by abnormal NNMT activity. Studies have identified potent inhibitors that showcase a significant range of activity and have developed comprehensive structure-activity relationships (SARs) for these inhibitors. Such developments direct future designs of drug-like inhibitors, potentially offering new treatments for diseases associated with NNMT (Neelakantan et al., 2017).

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKPQPKAWKOTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992894.png)

![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)

![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)